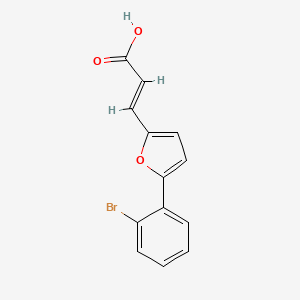

3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCBRTBMTOOITC-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted furan derivatives

Scientific Research Applications

3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (E)-3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid

- CAS No.: 129626-52-4

- Molecular Formula : C₁₃H₉BrO₃

- Molecular Weight : 293.11 g/mol

- Purity : ≥97% (as per commercial sources) .

Structural Features :

The compound consists of a furan ring substituted at the 5-position with a 2-bromophenyl group and an acrylic acid moiety at the 2-position. The bromine atom introduces steric and electronic effects, influencing reactivity and biological interactions .

Comparison with Structural Analogs

Substituent Effects on Enzyme Activity

Key Findings :

- Computational docking studies suggest bulky substituents exceed the active site volume .

Table 1: Enzyme Activity of Brominated Analogs

| Compound | Substituent Position | FDC1 Mutant Activity | Conversion (%) | Reference |

|---|---|---|---|---|

| 1v (4-Bromophenyl) | Para | Inactive | 0 | |

| Target (2-Bromophenyl) | Ortho | Not Tested* | — | — |

Cytotoxicity in Antimony Complexes

Key Findings :

Table 2: Cytotoxicity of Furan-Based Antimony Complexes

| Ligand Structure | Substituent | IC₅₀ (mg·mL⁻¹) | Reference |

|---|---|---|---|

| 3-(Furan-2-yl)acrylic acid | None | 7.44 | |

| 3-(5-Methylfuran-2-yl) | Methyl | 4.61 | |

| 3-(Thiophen-2-yl)acrylic acid | Thiophene | 5.00 |

Antimicrobial and Antifungal Activity

Key Findings :

- (E)-3-(Furan-2-yl)acrylic Acid : Exhibited antifungal activity against Candida spp. (88% yield, brown crystalline solid) with confirmed structure via NMR (Table 1 in ).

- Chloro and Cyano Derivatives: Compounds like (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid (CAS 62806-36-4) and cyano-substituted analogs (e.g., 2-cyano-3-(5-(2-trifluoromethylphenyl)furan-2-yl)acrylic acid) are explored for antiviral and dye-sensitized solar cell applications, suggesting substituents modulate electronic properties .

Table 3: Antimicrobial Activity of Furan Acrylic Acid Derivatives

Physicochemical Properties

Key Findings :

- NMR Shifts : The ortho-bromophenyl group in the target compound is expected to deshield adjacent protons, altering ¹H and ¹³C NMR signals compared to unsubstituted analogs (e.g., δ ~6.5–7.5 ppm for furan protons in ).

- Crystal Packing : Bromine’s polarizability may facilitate halogen bonding, as seen in 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (Br⋯S interaction: 3.48 Å) .

Biological Activity

3-(5-(2-Bromophenyl)furan-2-yl)acrylic acid is a synthetic organic compound notable for its unique structure, which combines a furan ring, an acrylic acid moiety, and a bromophenyl substituent. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

- Empirical Formula: C13H9BrO3

- Molecular Weight: Approximately 293.11 g/mol

- Structure: The compound features a furan ring, an acrylic acid group, and a brominated phenyl group, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromophenyl group enhances its binding affinity due to the electron-withdrawing nature of bromine, which can influence the compound's reactivity and interactions with biological molecules .

Antibacterial Activity

Research indicates that derivatives of furan-containing compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that certain furan derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) as low as 64 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 64 |

| Derivative A | Staphylococcus aureus | 32 |

| Derivative B | Proteus vulgaris | 128 |

Anticancer Activity

The anticancer potential of furan derivatives has also been explored. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular pathways .

Case Studies

-

Case Study on Antibacterial Efficacy

A study conducted on a series of furan derivatives demonstrated that modifications in the phenyl substituent significantly affected antibacterial activity. The presence of electron-withdrawing groups like bromine enhanced the efficacy against gram-negative bacteria compared to their non-brominated counterparts . -

Case Study on Anticancer Properties

In vitro studies on furan-based compounds showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds induced apoptosis through mitochondrial pathways, suggesting their potential as therapeutic agents in oncology .

Synthesis and Research Applications

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring: Using furan derivatives.

- Bromination: Introducing the bromophenyl group under controlled conditions.

- Acrylic Acid Moiety Addition: Employing specific reagents to attach the acrylic acid component.

This compound serves as a valuable building block in organic synthesis and has applications in developing new materials with tailored properties for pharmaceuticals and industrial uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.